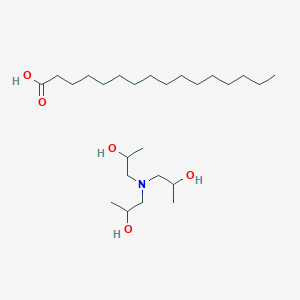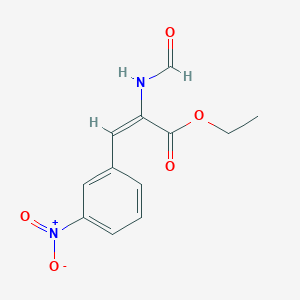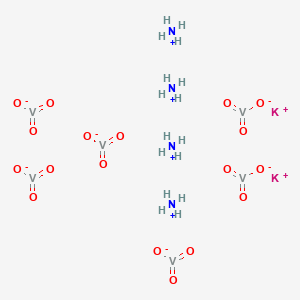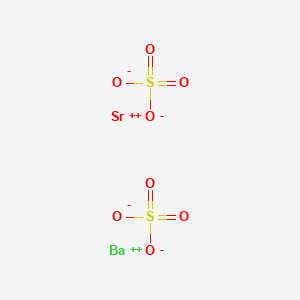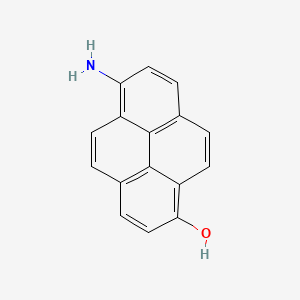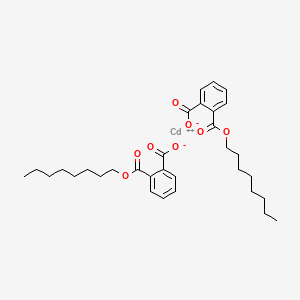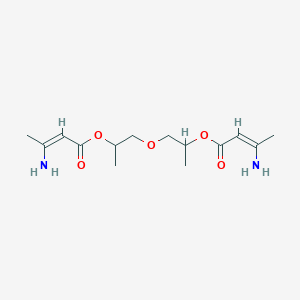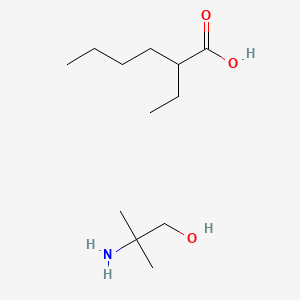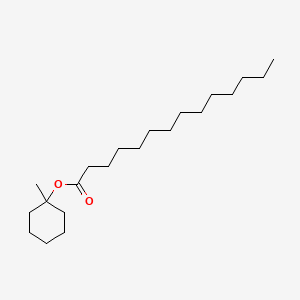
Methylcyclohexyl myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcyclohexyl myristate is an organic compound with the molecular formula C21H40O2. It is a type of ester formed from myristic acid and methylcyclohexanol. This compound is known for its use in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylcyclohexyl myristate can be synthesized through the esterification reaction between myristic acid and methylcyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of myristic acid with methylcyclohexanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products, resulting in a highly pure ester.
Análisis De Reacciones Químicas
Types of Reactions
Methylcyclohexyl myristate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and methylcyclohexanol.
Oxidation: The compound can be oxidized under specific conditions to produce corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Myristic acid and methylcyclohexanol.
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohols and other reduced forms of the ester.
Aplicaciones Científicas De Investigación
Methylcyclohexyl myristate has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the cosmetics and personal care industry as an emollient and skin-conditioning agent.
Mecanismo De Acción
The mechanism of action of methylcyclohexyl myristate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. This action is facilitated by its ability to penetrate the skin’s outer layer and integrate with the lipid matrix, enhancing skin hydration and barrier function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl myristate: Another ester of myristic acid, but with methanol instead of methylcyclohexanol.
Isopropyl myristate: An ester of myristic acid and isopropanol, commonly used in cosmetics.
Cetyl myristoleate: A cetylated fatty acid with similar emollient properties.
Uniqueness
Methylcyclohexyl myristate is unique due to its specific combination of myristic acid and methylcyclohexanol, which imparts distinct physical and chemical properties. Its cyclic structure provides enhanced stability and compatibility with various formulations, making it a preferred choice in certain industrial applications.
Propiedades
Número CAS |
93803-94-2 |
|---|---|
Fórmula molecular |
C21H40O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(1-methylcyclohexyl) tetradecanoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-14-17-20(22)23-21(2)18-15-13-16-19-21/h3-19H2,1-2H3 |
Clave InChI |
IDMRXFBHYKSOHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1(CCCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


